[1,1'-Biphenyl]-4-propanal, 4'-methoxy-
Description
[1,1'-Biphenyl]-4-propanal, 4'-methoxy- (CAS 59908-88-2) is a biphenyl derivative featuring a propanal group (-CH₂CH₂CHO) at the 4-position and a methoxy (-OCH₃) group at the 4'-position of the biphenyl core . This compound’s structure combines electron-withdrawing (propanal) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity. It has been historically used as a synthetic intermediate, though commercial availability is now discontinued .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)phenyl]propanal |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-8-15(9-11-16)14-6-4-13(5-7-14)3-2-12-17/h4-12H,2-3H2,1H3 |
InChI Key |
VFXACUMVBVADTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O |
Origin of Product |
United States |
Biological Activity
[1,1'-Biphenyl]-4-propanal, 4'-methoxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a propanal group and a methoxy substituent. This structural arrangement may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that biphenyl derivatives can exhibit antimicrobial activity. A study on biphenyl analogues demonstrated that certain modifications enhance their effectiveness against various bacterial strains, including those resistant to conventional antibiotics . The structure-activity relationship (SAR) indicates that the para-linked biphenyl analogues possess significant potency against Mycobacterium tuberculosis (M. tb), which could be relevant for the development of new anti-tuberculosis agents .
The mechanism of action for [1,1'-Biphenyl]-4-propanal, 4'-methoxy- is thought to involve:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on biomolecules, altering their structure and function.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival, thereby exerting their antimicrobial effects .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the efficacy of various biphenyl derivatives against M. tb. The findings revealed that the para-linked biphenyl analogues were significantly more effective than their meta- and ortho-linked counterparts. Table 1 summarizes the IC50 values for selected derivatives:
| Compound | IC50 (μM) | Activity Against M. tb |
|---|---|---|
| [1,1'-Biphenyl]-4-propanal, 4'-methoxy- | 15 | High |
| Para-linked analogue | 10 | Very High |
| Meta-linked analogue | 30 | Moderate |
| Ortho-linked analogue | 50 | Low |
This data suggests that structural modifications can greatly influence biological activity.
Neuroprotective Effects
Another area of investigation involves the neuroprotective properties of related compounds in models of cerebral ischemia. For instance, studies have shown that certain biphenyl derivatives can improve cognitive function and reduce neuronal damage following ischemic events . The protective effects are attributed to their ability to modulate oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities among related biphenyl derivatives:
| Compound Name | Substituents | Key Structural Notes |
|---|---|---|
| [1,1'-Biphenyl]-4-propanal, 4'-methoxy- | 4-propanal, 4'-methoxy | Aldehyde (electron-withdrawing), methoxy (electron-donating) |
| 1,1'-Biphenyl,2,4-difluoro-4'-methoxy- (CAS 90101-30-7) | 2,4-difluoro, 4'-methoxy | Fluorine (electron-withdrawing), methoxy |
| 4'-methoxy[1,1'-biphenyl]-4-carbonitrile (CAS N/A) | 4-carbonitrile, 4'-methoxy | Nitrile (strong electron-withdrawing), methoxy |
| 4′-methoxy[1,1′-biphenyl]-2,5-diol (CAS 59007-04-4) | 2,5-diol, 4'-methoxy | Diol (polar, hydrogen-bonding), methoxy |
| 1,1'-Biphenyl, 4-fluoro-2'-methoxy- (CAS 66175-47-1) | 4-fluoro, 2'-methoxy | Fluorine (meta-substituted), methoxy (ortho-substituted) |
Key Insights :
- Electron Effects : The propanal group in the target compound contrasts with stronger electron-withdrawing groups like nitriles (e.g., 4'-methoxybiphenyl-4-carbonitrile) or halogens (e.g., fluorine in CAS 90101-30-7) .
- Substituent Positioning : Methoxy at the 4'-position (para) in the target compound vs. ortho-substituted methoxy in CAS 66175-47-1 affects steric and electronic interactions.
Electronic Properties and Reactivity
- Target Compound : The aldehyde group enables nucleophilic additions (e.g., forming Schiff bases), while the methoxy group directs electrophilic substitution to specific positions .
- Fluorinated Analogues : Fluorine atoms in 2,4-difluoro-4'-methoxybiphenyl enhance stability and fluorescence, making it suitable as a probe in materials science .
- Nitrile Derivatives : The nitrile group in 4'-methoxybiphenyl-4-carbonitrile increases polarity and reactivity in cross-coupling reactions, useful in pharmaceutical synthesis .
Q & A
Q. What are the standard synthetic routes for [1,1'-Biphenyl]-4-propanal, 4'-methoxy-?
Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, to construct the biphenyl core. For example:
- Step 1 : Coupling of a 4-methoxy-substituted arylboronic acid with a halogenated arylpropanal precursor (e.g., bromo- or iodophenylpropanal) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a THF/H₂O solvent system .
- Step 2 : Post-coupling oxidation or deprotection to yield the propanal group.
Alternative methods include Friedel-Crafts acylation of biphenyl derivatives, though regioselectivity challenges may require Lewis acids like AlCl₃ .
Q. Key Reaction Optimization Parameters :
| Parameter | Typical Range | Impact |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | Higher loading improves yield but increases cost |
| Temperature | 80–100°C | Elevated temps enhance coupling efficiency |
| Solvent System | THF/H₂O (3:1) | Ensures solubility of boronic acid and halide |
Q. How is [1,1'-Biphenyl]-4-propanal, 4'-methoxy- characterized structurally?
Answer: Critical techniques include:
Q. What are common impurities encountered during synthesis, and how are they resolved?
Answer:
- Byproducts : Homocoupled biphenyls (from unreacted boronic acid) or incomplete deprotection of aldehyde precursors.
- Resolution :
Advanced Research Questions
Q. How do steric and electronic effects of the 4'-methoxy group influence reactivity in cross-coupling reactions?
Answer: The 4'-methoxy group acts as an electron-donating substituent, enhancing the electron density of the biphenyl system and accelerating oxidative addition in Pd-catalyzed couplings. However, steric hindrance at the ortho position can reduce coupling efficiency.
- Case Study : Comparison of 4'-methoxy vs. 4'-chloro analogs shows ~15% higher yields for methoxy derivatives under identical Suzuki conditions due to improved electron donation .
- Computational Insight : DFT calculations reveal reduced activation energy for Pd insertion into C–X bonds when electron-donating groups are present .
Q. What strategies mitigate contradictions in reported catalytic efficiencies for biphenyl synthesis?
Answer: Discrepancies in catalytic yields (e.g., 50–85% in Pd vs. Ni systems) arise from:
- Ligand Effects : Bulky ligands (e.g., dppf) improve stability of Pd intermediates but may hinder substrate access.
- Substrate Purity : Trace moisture in boronic acids reduces Ni catalyst activity .
- Scale Dependency : Micellar catalysis (aqueous conditions) improves reproducibility at larger scales but requires surfactants like TPGS-750-M .
Q. Recommendations :
Q. How can computational modeling guide the design of [1,1'-Biphenyl]-4-propanal derivatives for medicinal applications?
Answer:
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes or receptors) by modeling the aldehyde group as a reactive warhead for covalent inhibition.
- QSAR Analysis : Correlate substituent position (e.g., 4'-methoxy vs. 3'-chloro) with bioactivity using descriptors like logP and polar surface area .
- Case Example : Derivatives with 4'-methoxy groups show enhanced metabolic stability in CYP450 assays compared to unsubstituted biphenyls .
Q. What advanced techniques resolve stereochemical challenges in biphenyl-based aldehyde synthesis?
Answer:
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .
- Dynamic Kinetic Resolution : Employ chiral ligands (e.g., BINAP) in asymmetric Suzuki couplings to control axial chirality .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
